N-(piperidin-3-yl)ethane-1-sulfonamide
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Overview
Description
N-(piperidin-3-yl)ethane-1-sulfonamide is a chemical compound with the molecular formula C7H16N2O2S and a molecular weight of 192.28 g/mol . It is characterized by the presence of a piperidine ring attached to an ethanesulfonamide group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-3-yl)ethane-1-sulfonamide typically involves the reaction of piperidine with ethanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
[ \text{Piperidine} + \text{Ethanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and yield, often involving the use of automated systems for precise control of temperature, pressure, and reactant flow rates .
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-3-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(piperidin-3-yl)ethane-1-sulfonamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent in drug discovery and development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(piperidin-3-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques.
Comparison with Similar Compounds
Similar Compounds
- N-(piperidin-4-yl)ethane-1-sulfonamide
- N-(piperidin-2-yl)ethane-1-sulfonamide
- N-(morpholin-4-yl)ethane-1-sulfonamide
Uniqueness
N-(piperidin-3-yl)ethane-1-sulfonamide is unique due to its specific piperidine ring position, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound in research and development .
Properties
IUPAC Name |
N-piperidin-3-ylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-2-12(10,11)9-7-4-3-5-8-6-7/h7-9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUCPVGWKMYASA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1CCCNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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